

# Sulfoacetaldehyde CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Sulfoacetaldehyde**

Cat. No.: **B1196311**

[Get Quote](#)

An In-depth Technical Guide to **Sulfoacetaldehyde**

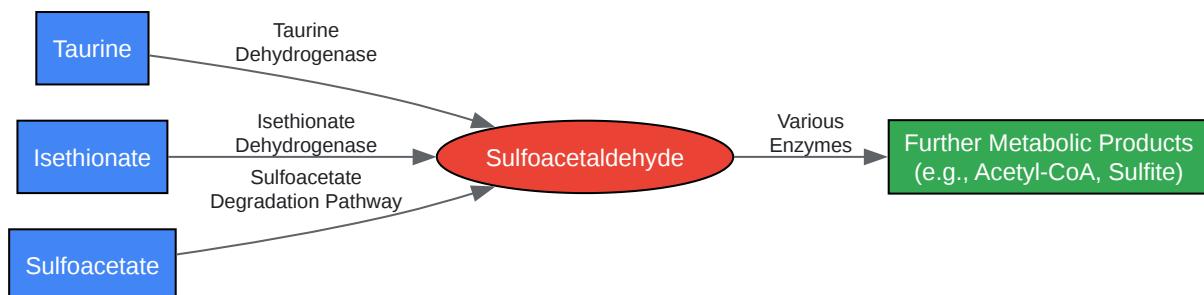
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Sulfoacetaldehyde**, an organosulfonic acid, is a key intermediate in the microbial metabolism of various sulfonated compounds. Its position at the convergence of several degradative pathways, including those for taurine, isethionate, and sulfoacetate, makes it a molecule of significant interest in microbiology and biochemistry.<sup>[1][2]</sup> Understanding the enzymatic reactions and metabolic routes involving **sulfoacetaldehyde** is crucial for research in areas such as microbial ecology, bioremediation, and potentially as a target for antimicrobial drug development. This guide provides a comprehensive overview of the chemical properties, metabolic significance, and experimental protocols related to **sulfoacetaldehyde**.

## Chemical and Physical Properties

The fundamental chemical and physical properties of **sulfoacetaldehyde** are summarized below.

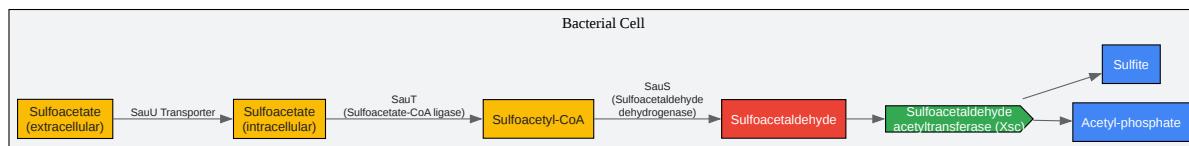

| Property          | Value                                          | Reference |
|-------------------|------------------------------------------------|-----------|
| CAS Number        | 32797-12-9                                     | [3]       |
| Molecular Formula | C <sub>2</sub> H <sub>4</sub> O <sub>4</sub> S | [4]       |
| Molecular Weight  | 124.12 g/mol                                   | [4]       |
| Synonyms          | 2-Oxoethanesulfonic acid, 2-Sulfoacetaldehyde  | [4][5]    |

## Metabolic Pathways Involving Sulfoacetaldehyde

**Sulfoacetaldehyde** is a central hub in the bacterial degradation of several important organosulfonates. It is a product of the initial breakdown of compounds like taurine, isethionate, and sulfoacetate. Once formed, **sulfoacetaldehyde** is further metabolized through various enzymatic steps.

## Central Role in Sulfonate Degradation

In many bacteria, the metabolic pathways for taurine, isethionate, and sulfoacetate converge at the formation of **sulfoacetaldehyde**.<sup>[2][4]</sup> This convergence highlights the importance of the enzymes that produce and consume this aldehyde. The subsequent fate of **sulfoacetaldehyde** can vary between different microorganisms.




[Click to download full resolution via product page](#)

Convergence of sulfonate degradation pathways at **sulfoacetaldehyde**.

# Degradation of Sulfoacetate via Sulfoacetaldehyde in *Cupriavidus necator* H16

A well-characterized pathway for sulfoacetate degradation exists in the bacterium *Cupriavidus necator* H16. This pathway involves the conversion of sulfoacetate to sulfoacetyl-CoA, which is then reduced to **sulfoacetaldehyde**.<sup>[4]</sup>



[Click to download full resolution via product page](#)

Sulfoacetate degradation pathway in *Cupriavidus necator* H16.

## Experimental Protocols

### Enzymatic Assay for Sulfoacetaldehyde Sulfo-lyase

This discontinuous assay measures the activity of **sulfoacetaldehyde** sulfo-lyase by quantifying the formation of sulfite or acetate.<sup>[1]</sup>

- Reaction Mixture:
  - 0.1 M Potassium phosphate buffer, pH 7.5
  - 5 mM MgCl<sub>2</sub>
  - 2 mM **Sulfoacetaldehyde** bisulfite adduct
  - Crude extract or purified enzyme (0.2–0.8 mg of protein)
- Procedure:

- Incubate the reaction mixture at 45°C.
- At various time points, take aliquots (e.g., 50 µL) of the reaction mixture.
- To measure sulfite formation, stop the reaction by adding the aliquot to a solution for sulfite determination.
- To measure acetate formation, stop the reaction by acidification with 10 M formic acid.
- The reaction should be linear for at least 2 minutes.
- Run negative controls with boiled enzyme to correct for any non-enzymatic sulfite production.
- Quantify enzyme activity in terms of acetate or sulfite formation.

## Spectrophotometric Assay for **Sulfoacetaldehyde Dehydrogenase (Acylating)**

This assay measures the activity of **sulfoacetaldehyde** dehydrogenase (acylating) by monitoring the **sulfoacetaldehyde**-dependent reduction of NADP<sup>+</sup> at 365 nm.[2][6]

- Reaction Mixture (final volume of 1 mL):

- 50 µmol Tris/HCl buffer, pH 9.0 (containing 5 mM MgCl<sub>2</sub>)
- 1 µmol NADP<sup>+</sup>
- 3 µmol **sulfoacetaldehyde**
- 0.5 µmol CoA
- 1–100 µg of protein (enzyme)

- Procedure:

- Combine the reagents in a cuvette.

- Initiate the reaction by adding the enzyme.
- Monitor the increase in absorbance at 365 nm, which corresponds to the formation of NADPH.
- The reaction should be linear for at least 1 minute.

## Quantitative Determination of Sulfoacetaldehyde

A quantitative enzymatic determination of **sulfoacetaldehyde** can be performed using NAD-coupled **sulfoacetaldehyde** dehydrogenase from *Rhodopseudomonas palustris*.<sup>[5]</sup> The principle of this assay is the stoichiometric conversion of **sulfoacetaldehyde** to sulfoacetate with the concomitant reduction of NAD<sup>+</sup> to NADH, which can be quantified spectrophotometrically.

## Safety and Handling

Specific toxicity data for **sulfoacetaldehyde** is not readily available. However, based on its structural similarity to acetaldehyde, caution is advised. Acetaldehyde is a flammable liquid and vapor, causes serious eye irritation, and may cause respiratory irritation.<sup>[1][6][7]</sup> It is also suspected of causing genetic defects and cancer.<sup>[1][6]</sup> When handling **sulfoacetaldehyde**, it is prudent to assume similar hazards and take appropriate safety precautions, including working in a well-ventilated area and using personal protective equipment such as gloves and safety glasses.

## Role in Research and Drug Development

The study of **sulfoacetaldehyde** and its related metabolic pathways is primarily concentrated in the field of microbial metabolism. The enzymes involved in these pathways could represent novel targets for the development of antimicrobial agents, particularly against bacteria that rely on sulfonates for survival in specific environments.

While sulfur-containing compounds are prevalent in drug design and discovery, the direct application of **sulfoacetaldehyde** in pharmaceuticals has not been established.<sup>[8][9][10][11]</sup> <sup>[12]</sup> The reactivity of the aldehyde group and the charged nature of the sulfonate group may present challenges for drug development. However, understanding the interactions of **sulfoacetaldehyde** with its target enzymes could provide valuable insights for the design of

inhibitors. Further research is needed to explore the potential of **sulfoacetaldehyde**-related pathways as therapeutic targets. There is currently limited information on the role of **sulfoacetaldehyde** in mammalian cells.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Taurine catabolism. II. biochemical and genetic evidence for sulfoacetaldehyde sulfo-lyase involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfoacetate Is Degraded via a Novel Pathway Involving Sulfoacetyl-CoA and Sulfoacetaldehyde in Cupriavidus necator H16 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfoacetaldehyde is excreted quantitatively by Acinetobacter calcoaceticus SW1 during growth with taurine as sole source of nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. The importance of sulfur-containing motifs in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neglected sulfur(vi) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Sulfamates in drug design and discovery: Pre-clinical and clinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Sulfoacetaldehyde CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1196311#sulfoacetaldehyde-cas-number-and-molecular-weight>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)